molecular formula C8H10N2O B13109654 6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one

6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one

Cat. No.: B13109654
M. Wt: 150.18 g/mol
InChI Key: BMEPZLVSIKAOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method involves the reaction of 2,4-diamino-6-methylpyrimidine with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyrimidine oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.

    Medicine: Investigated for its potential as an antiviral, antimicrobial, and anticancer agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: A precursor in the synthesis of various pyrimidine derivatives.

    5-Fluorouracil: A pyrimidine analog used as an anticancer drug.

    Cytosine: A naturally occurring pyrimidine base found in nucleic acids.

Uniqueness

6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-2-prop-1-en-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5(2)8-9-6(3)4-7(11)10-8/h4H,1H2,2-3H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEPZLVSIKAOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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